Diisopropyl-m-cresol
CAS No.: 76138-69-7
Cat. No.: VC0534674
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76138-69-7 |
---|---|
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 3-methyl-2,4-di(propan-2-yl)phenol |
Standard InChI | InChI=1S/C13H20O/c1-8(2)11-6-7-12(14)13(9(3)4)10(11)5/h6-9,14H,1-5H3 |
Standard InChI Key | LCIFJBVMAQCODX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1C(C)C)O)C(C)C |
Canonical SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Diisopropyl-m-cresol belongs to the alkylphenol family, characterized by a phenolic ring substituted with methyl and isopropyl groups. Its molecular formula is , with a molecular weight of 192.302 g/mol . The IUPAC name, 3-methyl-2,4-di(propan-2-yl)phenol, reflects its substitution pattern: a methyl group at position 3 and isopropyl groups at positions 2 and 4 of the phenolic ring .
Table 1: Key Computed Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 192.302 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 1 |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 20.2 Ų |
LogP (XLogP3-AA) | 4.2 |
The compound’s hydrophobicity (LogP = 4.2) suggests significant lipid solubility, which correlates with its predicted blood-brain barrier permeability (BBB+ probability: 0.9381) .
Synthesis and Industrial Production
While no direct synthesis protocols for diisopropyl-m-cresol are documented in the provided sources, analogous methods for cresol derivatives offer insights. A patented hydrolysis route for m-cresol production involves sulfonic acid-catalyzed reactions of toluidine derivatives . Adapting this approach, diisopropyl-m-cresol could theoretically be synthesized via Friedel-Crafts alkylation of m-cresol with isopropyl halides, though experimental validation is absent in current literature.
Key challenges in synthesis include:
-
Regioselective introduction of isopropyl groups to avoid ortho/para competition.
-
Purification from structural isomers using techniques like ion-exchange chromatography .
Pharmacokinetic and Toxicological Profile
ADMET Predictions
Computational models predict favorable absorption and distribution properties:
Table 2: ADMET Predictions
Parameter | Prediction (Probability) |
---|---|
Human Intestinal Absorption | HIA+ (0.9955) |
Caco-2 Permeability | Caco2+ (0.9153) |
CYP450 2D6 Substrate | Substrate (0.7838) |
Mitochondrial Localization | 85.02% |
These properties suggest potential hepatic metabolism via CYP450 2D6, necessitating caution in drug interactions.
Toxicity Data
Although direct toxicological studies on diisopropyl-m-cresol are lacking, data on structural analogs like m-cresol provide preliminary insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume